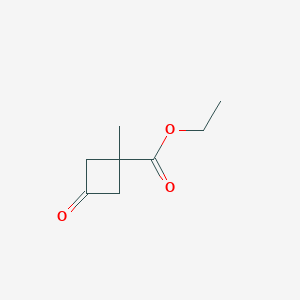

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-methyl-3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-11-7(10)8(2)4-6(9)5-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULIHYFQPZMMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201200932 | |

| Record name | Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201200932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227607-44-5 | |

| Record name | Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227607-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201200932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-methyl-3-oxocyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, a valuable substituted cyclobutane derivative with applications in medicinal chemistry and drug development. The primary focus of this document is the strategic application of the Dieckmann condensation, a robust method for the formation of cyclic β-keto esters. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven experimental protocols for the synthesis of the requisite precursor and the final target molecule, and present a thorough characterization of the product. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the synthesis of this important molecular scaffold.

Introduction: The Significance of Substituted Cyclobutanes

Cyclobutane moieties are integral structural motifs in a wide array of biologically active natural products and pharmaceutical agents. Their inherent ring strain and unique three-dimensional architecture offer novel conformational constraints that can be exploited in drug design to enhance potency, selectivity, and pharmacokinetic properties. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including kinase and thrombin inhibitors, as well as compounds investigated for the treatment of sleep disorders.[1] The presence of a quaternary carbon center, a ketone, and an ester functionality within a strained four-membered ring makes it a synthetically challenging yet highly desirable target.

This guide will focus on a logical and efficient two-step synthetic sequence, beginning with the preparation of the open-chain precursor, diethyl 2-methylsuccinate, followed by its intramolecular cyclization via the Dieckmann condensation.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, this compound, points to the Dieckmann condensation as the key bond-forming reaction to construct the cyclobutane ring. This intramolecular reaction is ideally suited for the formation of five- and six-membered rings, and with careful selection of conditions, can be effectively applied to the synthesis of four-membered rings.

Our forward synthetic strategy is therefore as follows:

-

Synthesis of Diethyl 2-methylsuccinate: Preparation of the diester precursor.

-

Dieckmann Condensation: Intramolecular cyclization of diethyl 2-methylsuccinate to yield the target cyclic β-keto ester.

Caption: Retrosynthetic approach for this compound.

Synthesis of the Precursor: Diethyl 2-methylsuccinate

A reliable method for the preparation of diethyl 2-methylsuccinate involves the alkylation of a malonic ester derivative. This classical approach offers high yields and readily available starting materials.

Reaction Mechanism

The synthesis begins with the deprotonation of diethyl malonate using a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with ethyl 2-bromopropionate. The resulting tri-ester is subsequently subjected to hydrolysis and decarboxylation to yield methylsuccinic acid, which is then esterified to provide the desired diethyl 2-methylsuccinate. A more direct approach involves the reaction of the diethyl malonate enolate with ethyl α-bromopropionate, followed by decarboxylation.

Experimental Protocol: Synthesis of Diethyl 2-methylsuccinate

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Ethyl 2-bromopropionate

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, carefully add sodium metal (1 equivalent) to absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise via the addition funnel at room temperature with vigorous stirring.

-

Alkylation: After the addition of diethyl malonate is complete, add ethyl 2-bromopropionate (1 equivalent) dropwise to the reaction mixture. The reaction is typically exothermic, and the temperature should be controlled with an ice bath if necessary.

-

Reaction Monitoring and Work-up: After the addition of the alkylating agent, the reaction mixture is typically heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

Extraction and Purification: The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford pure diethyl 2-methylsuccinate.

The Core Synthesis: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. This reaction is a cornerstone of cyclic compound synthesis and is particularly effective for forming five- and six-membered rings.

Causality Behind Experimental Choices

The choice of base is critical in a Dieckmann condensation. Sodium ethoxide is commonly used when the substrate is an ethyl ester to prevent transesterification, which would lead to a mixture of products. The reaction is typically carried out in a non-protic solvent, such as toluene or THF, to avoid quenching the base. The temperature of the reaction can influence the rate and yield, with many Dieckmann condensations proceeding efficiently at elevated temperatures.

Self-Validating Protocol: Dieckmann Condensation of Diethyl 2-methylsuccinate

Materials:

-

Diethyl 2-methylsuccinate

-

Sodium ethoxide

-

Anhydrous toluene

-

Hydrochloric acid (for acidification)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of diethyl 2-methylsuccinate in anhydrous toluene is added dropwise to a suspension of sodium ethoxide in anhydrous toluene at reflux temperature under an inert atmosphere.

-

The reaction mixture is refluxed for several hours, during which time the sodium salt of the β-keto ester may precipitate.

-

After cooling, the reaction is quenched by the careful addition of dilute hydrochloric acid until the solution is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Sources

An In-Depth Technical Guide to Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate is a functionalized cyclobutane derivative that holds significant potential as a versatile building block in modern organic synthesis and medicinal chemistry. The inherent ring strain of the cyclobutane core, combined with the presence of a reactive β-keto ester moiety, imparts unique chemical properties and renders it a valuable precursor for the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on providing actionable insights for laboratory and industrial researchers. The strategic incorporation of the cyclobutane motif can offer advantages in drug design by influencing potency, selectivity, and pharmacokinetic profiles.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not extensively documented in publicly accessible literature, its properties can be reliably predicted based on its structure and data from closely related analogs.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₁₂O₃ | - |

| Molecular Weight | 156.18 g/mol | - |

| CAS Number | 105632-19-7, 227607-44-5 | Multiple CAS numbers are associated with this compound. |

| Appearance | Colorless to pale yellow liquid (Predicted) | Based on analogous compounds like ethyl 3-oxocyclobutane-1-carboxylate.[3] |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in common organic solvents like ethanol, and dimethylformamide.[3] | Inferred from similar β-keto esters. |

| Storage Conditions | 2-8°C, sealed in a dry environment | Recommended by suppliers. |

Spectroscopic Signature (Predicted)

No experimental spectra are readily available for this compound. However, a predicted ¹H NMR spectrum can be extrapolated from the known spectra of similar compounds, such as methyl 3-oxocyclobutanecarboxylate and ethyl 3-oxocyclobutanecarboxylate.[4][5]

-

¹H NMR (CDCl₃, predicted):

-

~1.3 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl ester.

-

~1.5 ppm (s, 3H): Singlet for the methyl protons at the C1 position of the cyclobutane ring.

-

~3.0-3.5 ppm (m, 4H): A complex multiplet system for the methylene protons of the cyclobutane ring.

-

~4.2 ppm (q, 2H): Quartet for the methylene protons of the ethyl ester.

-

-

¹³C NMR (predicted): Expected signals would include the quaternary carbons of the keto and ester carbonyls, the quaternary C1 carbon, the methyl carbons, and the methylene carbons of the cyclobutane ring and the ethyl group.

-

Infrared (IR): Characteristic strong absorption bands are expected for the C=O stretch of the ketone (typically around 1750-1785 cm⁻¹ for strained cyclic ketones) and the ester carbonyl (around 1735 cm⁻¹).[6]

Synthesis and Manufacturing

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route would involve the esterification of its corresponding carboxylic acid, 1-methyl-3-oxocyclobutane-1-carboxylic acid. The synthesis of this acid precursor is documented in various patents.[7][8][9][10][11]

A plausible synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Esterification of 1-methyl-3-oxocyclobutane-1-carboxylic acid (Generalized)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-3-oxocyclobutane-1-carboxylic acid (1.0 eq).

-

Solvent and Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq) to serve as both the reactant and solvent.

-

Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05-0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the interplay between the strained cyclobutane ring and the β-keto ester functionality.[12]

Reactivity of the β-Keto Ester Moiety

Being a β-keto ester, this molecule possesses acidic α-hydrogens on the carbon atom situated between the two carbonyl groups.[12] This allows for the ready formation of a resonance-stabilized enolate under basic conditions, which can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.[13]

-

Alkylation: The enolate can be readily alkylated at the α-position using alkyl halides.[14]

-

Acylation: Reaction with acyl chlorides or anhydrides will introduce an acyl group at the α-position.

-

Decarboxylation: Hydrolysis of the ester followed by heating can lead to decarboxylation, yielding 1-methylcyclobutan-3-one.[14]

Caption: Key reactions of the β-keto ester functionality.

Reactions Involving the Ketone

The ketone functionality can undergo a range of standard carbonyl reactions:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, ethyl 1-hydroxy-3-methylcyclobutane-1-carboxylate.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an alkene.

-

Reductive Amination: In the presence of an amine and a reducing agent, the ketone can be converted to an amine.

Applications in Research and Drug Development

Cyclobutane derivatives are increasingly utilized in medicinal chemistry to introduce conformational rigidity and improve the metabolic stability of drug candidates.[1][6][15] The unique three-dimensional structure of the cyclobutane ring can be exploited to orient pharmacophoric groups in a specific manner, potentially leading to enhanced binding affinity and selectivity for biological targets.[1]

This compound serves as a valuable scaffold for the synthesis of a variety of more complex molecules, including:

-

Novel Heterocycles: The dicarbonyl functionality can be used as a precursor for the synthesis of various heterocyclic systems.

-

Conformationally Constrained Analogs: It can be incorporated into larger molecules to restrict conformational freedom, which is a common strategy in drug design to improve potency and reduce off-target effects.[15]

-

Probes for Enzyme Studies: As a functionalized small molecule, it can be used in the study of enzyme-catalyzed reactions and metabolic pathways.[16]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[12]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. The material can be disposed of by a licensed chemical destruction plant.[12]

Conclusion

This compound is a promising, yet under-documented, chemical entity with significant potential in synthetic and medicinal chemistry. Its unique combination of a strained cyclobutane ring and a reactive β-keto ester functionality makes it an attractive building block for the creation of novel and complex molecules. While detailed experimental data is sparse, this guide provides a solid foundation based on the principles of organic chemistry and data from analogous compounds to aid researchers in its synthesis, handling, and application. Further exploration of this compound's reactivity and utility is warranted and is likely to uncover new avenues for innovation in drug discovery and materials science.

References

-

Wessjohann, L. A., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(17). Retrieved from [Link]

-

D'hooghe, M., & De Kimpe, N. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 10836-10881. Retrieved from [Link]

-

D'hooghe, M., & De Kimpe, N. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 10836-10881. Retrieved from [Link]

-

ChemBK. (2024, April 9). ethyl 3-oxocyclobutane-1-carboxylate. Retrieved from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

-

Davies, H. M., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1837-1849. Retrieved from [Link]

-

Davies, H. M., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1837-1849. Retrieved from [Link]

-

Wang, L., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 13(15), 4364-4370. Retrieved from [Link]

-

Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Mastering β-keto esters. Current Organic Chemistry, 20(11), 1166-1189. Retrieved from [Link]

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

WIPO Patentscope. (n.d.). 113527081 Preparation method of 3-oxocyclobutane carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of spirocyclic cyclobutane‐ and cyclopentane‐containing.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally.... Retrieved from [Link]

- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.

- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.

- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

PubMed Central. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

-

Fiveable. (n.d.). Beta-Keto Ester Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-3-oxocyclobutane-1-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2023, September 15). (PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE(87121-89-9) 1H NMR spectrum [chemicalbook.com]

- 5. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR spectrum [chemicalbook.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 10. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

- 11. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. fiveable.me [fiveable.me]

- 14. aklectures.com [aklectures.com]

- 15. lifechemicals.com [lifechemicals.com]

- 16. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate: Elucidating Molecular Structure

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, a substituted cyclobutanone derivative of interest in synthetic organic chemistry and drug development.[1][2] Due to the inherent ring strain and the presence of multiple functional groups, cyclobutanone derivatives are valuable synthetic intermediates.[1][3] This guide will delve into the theoretical and practical aspects of characterizing this molecule using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

This compound possesses a unique strained four-membered ring system, a ketone carbonyl, an ester carbonyl, and a quaternary carbon center. These features give rise to a distinct spectroscopic signature that can be used for its unambiguous identification and characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4][5] The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the anisotropic effects of the cyclobutane ring.[6][7]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.2 - 2.8 | Multiplet | 4H | CH₂ (ring) | The two methylene groups on the cyclobutane ring are diastereotopic and will likely appear as a complex multiplet due to geminal and vicinal coupling. Their downfield shift is due to the adjacent ketone and ester functionalities. |

| ~ 4.2 | Quartet | 2H | O-CH₂ (ethyl) | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl group (n+1 rule).[5] |

| ~ 1.4 | Singlet | 3H | C1-CH₃ | The methyl group at the C1 position has no adjacent protons, hence it appears as a singlet. |

| ~ 1.2 | Triplet | 3H | CH₃ (ethyl) | The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene group (n+1 rule).[5] |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 205 | C=O (ketone) | The carbonyl carbon of the ketone is significantly deshielded and appears at a characteristic downfield chemical shift. |

| ~ 172 | C=O (ester) | The ester carbonyl carbon is also deshielded, but typically appears slightly upfield compared to a ketone carbonyl. |

| ~ 62 | O-CH₂ (ethyl) | The carbon of the methylene group in the ethyl ester is deshielded by the attached oxygen atom. |

| ~ 50 | C1 (quaternary) | The quaternary carbon at the C1 position is expected to have a chemical shift in this region. |

| ~ 45 | CH₂ (ring) | The carbons of the cyclobutane ring are expected in this region, influenced by ring strain and proximity to electron-withdrawing groups. |

| ~ 22 | C1-CH₃ | The methyl carbon attached to the C1 position. |

| ~ 14 | CH₃ (ethyl) | The terminal methyl carbon of the ethyl group. |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for a small molecule like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Caption: A typical workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1785 | C=O Stretch | Ketone (in a four-membered ring) |

| ~ 1740 | C=O Stretch | Ester |

| 2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1250-1000 | C-O Stretch | Ester |

The C=O stretching frequency of the cyclobutanone is expected to be at a higher wavenumber than a typical acyclic ketone (~1715 cm⁻¹) due to increased ring strain.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming its structure.

Predicted Mass Spectrometry Data

For this compound (C₉H₁₄O₃), the molecular weight is 170.21 g/mol .

-

Molecular Ion (M⁺): The mass spectrum, likely obtained using electron ionization (EI), should show a molecular ion peak at m/z = 170.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): A fragment at m/z = 125 [M - 45]⁺.

-

Loss of the ethyl group (-CH₂CH₃): A fragment at m/z = 141 [M - 29]⁺.

-

Loss of carbon monoxide (-CO) from the ketone: A fragment at m/z = 142 [M - 28]⁺.

-

McLafferty rearrangement: If sterically feasible, this could lead to characteristic fragmentation patterns.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization of the molecule's ¹H NMR, ¹³C NMR, IR, and mass spectra has been presented. The provided experimental protocols offer a standardized approach for researchers to acquire and interpret spectroscopic data for this and related compounds. This guide serves as a valuable resource for scientists in the fields of organic synthesis and medicinal chemistry, facilitating the unambiguous identification and structural elucidation of novel cyclobutanone derivatives.

References

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from Emery Pharma website. [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from AZoOptics website. [Link]

-

Jacobsen, N. E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from The Royal Society of Chemistry website. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from The Royal Society of Chemistry website. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from ACD/Labs website. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from JEOL website. [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from The Royal Society of Chemistry website. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from Human Metabolome Database website. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Novel Disubstituted Cyclobutanone Derivatives. Retrieved from ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from Human Metabolome Database website. [Link]

-

PubMed. (2023, November 2). Theoretical and Microwave Spectroscopic Characterization of Cyclobutenone: Planar or Puckered?. Retrieved from PubMed. [Link]

-

ACS Publications. (n.d.). Molecular structure of cyclobutanone as determined by combined analysis of electron diffraction and spectroscopic data. Retrieved from ACS Publications website. [Link]

-

MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from MDPI website. [Link]

-

NIST WebBook. (n.d.). 1-Cyclobutenecarboxylic acid, 3,3-dimethyl ethyl ester. Retrieved from NIST WebBook. [Link]

-

Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from Organic Syntheses website. [Link]

-

AIP Publishing. (2024, May 1). Prediction through quantum dynamics simulations: Photo-excited cyclobutanone. Retrieved from AIP Publishing. [Link]

-

PubChem. (n.d.). 1-Methyl-3-oxocyclobutane-1-carboxylic acid. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). Methyl 3-oxocyclobutane-1-carboxylate. Retrieved from PubChem. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from MDPI. [Link]

-

askIITians. (2022, April 4). Explain IR spectra of ethyl- Methyl ketone and cyclohexane?. Retrieved from askIITians. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. emerypharma.com [emerypharma.com]

- 5. azooptics.com [azooptics.com]

- 6. acdlabs.com [acdlabs.com]

- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

A Multi-Modal Spectroscopic Approach to the Structural Elucidation of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

An In-Depth Technical Guide

Abstract

The structural characterization of novel chemical entities is a cornerstone of chemical research and pharmaceutical development. Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, a substituted cyclobutanone, represents a potentially valuable building block in organic synthesis due to its strained four-membered ring and multiple functional groups.[1] This guide provides a comprehensive, logic-driven framework for the unambiguous structure elucidation of this target molecule. Moving beyond a simple recitation of techniques, we will explore the causality behind the experimental sequence, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a self-validating system for structural confirmation. Each step is detailed with both the theoretical basis and a practical, field-tested experimental protocol.

Introduction: The Analytical Challenge

The target molecule, this compound, possesses a compact and functionally dense structure. Its core is a cyclobutane ring, a motif known for its significant ring strain, which can influence chemical reactivity and spectroscopic properties.[2][3] The ring is functionalized with a ketone, a quaternary center, a methyl group, and an ethyl ester.

The objective of this guide is not merely to identify the molecule, but to establish a robust and logical workflow that confirms its precise constitution and connectivity, leaving no structural ambiguity. This process is fundamental in fields like drug development, where absolute certainty of a molecule's structure is paramount for understanding its biological activity and ensuring regulatory compliance.[4]

Caption: The target molecule for structural elucidation.

The First Step: Defining the Molecular Boundaries with Mass Spectrometry

Rationale: Before probing the internal connectivity, we must first establish the elemental composition and the degree of unsaturation. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the determination of a unique molecular formula.[5][6]

The proposed structure, C₈H₁₂O₃, has a calculated monoisotopic mass of 156.07864 Da. The Degree of Unsaturation (DoU) is calculated as: DoU = C + 1 - (H/2) = 8 + 1 - (12/2) = 3. This value is a critical first check. A DoU of 3 is perfectly consistent with the proposed structure, which contains one ring and two double bonds (one ketone C=O and one ester C=O). This internal consistency is the first pillar of a self-validating analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode to promote the formation of protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

-

Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500 with a resolution setting of >60,000.

-

Data Analysis: Identify the monoisotopic peak for the molecular ion and use the instrument's software to calculate the elemental composition based on the exact mass measurement. The experimental mass should be within a 5 ppm tolerance of the theoretical mass.

Identifying the Pieces: Functional Group Analysis by Infrared Spectroscopy

Rationale: With the molecular formula established, IR spectroscopy is employed to rapidly confirm the presence of the key functional groups suggested by the formula (C=O and C-O). The vibrational frequencies of bonds are sensitive to their environment; for instance, the ring strain in cyclobutanone derivatives typically shifts the ketone's carbonyl (C=O) stretching frequency to a higher wavenumber compared to an acyclic ketone.[7]

Predicted IR Absorptions:

-

~2980-2850 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.

-

~1785 cm⁻¹: A strong, sharp absorption characteristic of a carbonyl C=O stretch within a strained four-membered ring (the cyclobutanone).

-

~1740 cm⁻¹: A second strong, sharp C=O absorption corresponding to the ethyl ester.[8][9]

-

~1250-1000 cm⁻¹: Two distinct C-O stretching bands associated with the ester linkage.

The clear observation of two distinct carbonyl peaks in the predicted regions would provide powerful evidence for both the ketone and ester functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-dampened (e.g., isopropanol) lint-free cloth.

-

Background Scan: Perform a background scan to capture the ambient spectrum (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with solvent after the measurement is complete.

Assembling the Skeleton: ¹³C and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for mapping the carbon and proton framework of a molecule.[5] ¹³C NMR provides a count of unique carbon environments, while ¹H NMR reveals the proton environments, their integration (ratio), and their connectivity through spin-spin splitting. Together, they allow for the piecing together of the molecular puzzle.

The Carbon Framework: ¹³C NMR Spectroscopy

Based on the molecule's symmetry, we predict 8 distinct carbon signals .

Predicted ¹³C NMR Chemical Shifts:

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Ketone) | ~208 | Ketone carbonyls in strained rings are typically deshielded. |

| C=O (Ester) | ~172 | Typical chemical shift for an ester carbonyl. |

| -O-C H₂- (Ethyl) | ~61 | Methylene carbon attached to an electronegative oxygen. |

| Quaternary C1 | ~55 | A quaternary carbon attached to a methyl and an ester group. |

| Ring -C H₂- (x2) | ~48 | Methylene groups adjacent to a ketone and a quaternary center. |

| -C H₃ (on C1) | ~22 | Methyl group on a quaternary carbon. |

| -C H₃ (Ethyl) | ~14 | Terminal methyl group of the ethyl ester. |

The Proton Environment & Connectivity: ¹H NMR Spectroscopy

We predict 4 distinct proton signals with specific integrations and splitting patterns.

Predicted ¹H NMR Data:

| Assignment | Predicted Shift (δ, ppm) | Integration | Splitting Pattern | Rationale |

|---|---|---|---|---|

| -O-CH₂ - (Ethyl) | ~4.2 | 2H | Quartet (q) | Methylene protons adjacent to an oxygen and a methyl group. |

| Ring -CH₂ - (x2) | ~3.2 | 4H | Singlet or complex multiplet | These four protons are chemically equivalent but may exhibit complex splitting due to the rigid ring structure. |

| -CH₃ (on C1) | ~1.5 | 3H | Singlet (s) | Methyl group attached to a quaternary carbon; no adjacent protons to couple with. |

| -CH₃ (Ethyl) | ~1.3 | 3H | Triplet (t) | Methyl protons adjacent to a methylene group. |

The classic quartet-triplet pattern for the ethyl group is a hallmark signature that provides immediate, verifiable evidence for this fragment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve high homogeneity and resolution.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Set the spectral width to cover the range of -1 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover 0-220 ppm. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H signals.

Final Confirmation: Fragmentation Analysis by GC-MS

Rationale: While the combination of MS, IR, and NMR provides a nearly complete picture, analyzing the fragmentation pattern from Electron Ionization (EI) Mass Spectrometry serves as a final, powerful confirmation. The way the molecule breaks apart provides direct evidence for the connectivity of its constituent parts.[10]

Caption: Predicted key fragmentation pathways in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 35 to 300.

-

-

Analysis: Inject 1 µL of the sample. Analyze the mass spectrum corresponding to the GC peak of the analyte, identifying the molecular ion and key fragment ions.

Synthesis of Evidence: The Complete Structural Picture

Caption: Workflow for integrated structure elucidation.

Summary of Expected Spectroscopic Data

| Technique | Parameter | Expected Observation |

| HRMS (ESI+) | [M+H]⁺ | m/z 157.0865 |

| IR (ATR) | Carbonyl Stretches (C=O) | ~1785 cm⁻¹ (ketone), ~1740 cm⁻¹ (ester) |

| C-O Stretches | ~1250-1000 cm⁻¹ (two bands) | |

| ¹³C NMR (CDCl₃) | Chemical Shifts (δ) | 8 signals: ~208, 172, 61, 55, 48, 22, 14 ppm |

| ¹H NMR (CDCl₃) | Signals (δ, mult, int) | ~4.2 (q, 2H), ~3.2 (s, 4H), ~1.5 (s, 3H), ~1.3 (t, 3H) |

| MS (EI) | Key Fragments (m/z) | 156 (M⁺), 127, 111, 69 |

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

-

Wishart, D. S. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 6(4), 46. [Link]

-

Li, F., & Wu, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Techniques for Characterizing the Composition and Structure of Complex Biomolecules. Retrieved from [Link]

-

Karmakova, T. A., et al. (2022). Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. International Journal of Molecular Sciences, 23(21), 13576. [Link]

-

ResearchGate. (n.d.). Comparison of IR absorption spectra of cyclobutanone and... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

ACS Publications. (1976). Molecular structure of cyclobutanone as determined by combined analysis of electron diffraction and spectroscopic data. The Journal of Physical Chemistry, 80(25), 2763-2768. [Link]

-

AIP Publishing. (2024). The photochemistry of Rydberg-excited cyclobutanone: Photoinduced processes and ground state dynamics. The Journal of Chemical Physics. [Link]

-

White Rose Research Online. (2024). The Photochemistry of Rydberg-Excited Cyclobutanone: Photoinduced Processes and Ground State Dynamics. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-3-oxocyclobutane-1-carboxylic acid. Retrieved from [Link]

-

ChemBK. (2024). methyl 3-oxocyclobutanecarboxylate. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Cyclobutenecarboxylic acid, 3,3-dimethyl ethyl ester. Retrieved from [Link]

-

Mol-Instincts. (n.d.). How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications? Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-methyl-3-oxocyclohexanecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl1-(hydroxymethyl)-3-methylidenecyclobutane-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Wiley. (n.d.). 1-Ethyl 1-methyl cyclobutane-1,1-dicarboxylate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-oxocyclobutane-1-carboxylate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Identifying the Presence of Particular Groups. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). Interpretation of the following mass spectrum. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 4-methyl-2-oxo-3-cyclohexene-1-carboxylate. Retrieved from [Link]

-

NIST WebBook. (n.d.). trans-1-ethyl-3-methylcyclobutane. Retrieved from [Link]

Sources

- 1. Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 [smolecule.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. agilent.com [agilent.com]

- 5. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. drugtargetreview.com [drugtargetreview.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate is a functionalized cyclobutane derivative of significant interest in medicinal chemistry and organic synthesis. Its strained four-membered ring, coupled with a ketone, an ester, and a quaternary carbon center, provides a unique structural scaffold for the development of novel chemical entities. This guide offers a comprehensive overview of its physical properties, drawing upon available data and theoretical principles to provide a practical resource for laboratory applications.

It is important to note that while this compound is available from various chemical suppliers, detailed experimental data on its physical properties are not extensively published in peer-reviewed literature. Therefore, this guide synthesizes information from analogous compounds and computational predictions to offer a robust profile.

Molecular Identity and Structure

The structural identity of a compound is fundamental to understanding its physical and chemical behavior. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 227607-44-5 | [1] |

| Molecular Formula | C₈H₁₂O₃ | Calculated |

| Molecular Weight | 156.18 g/mol | Calculated |

| InChI | InChI=1S/C8H12O3/c1-3-11-7(10)8(2)4-6(9)5-8/h3-5H2,1-2H3 | [1] |

| Canonical SMILES | CCOC(=O)C1(C)CC(=O)C1 | Derived |

Molecular Structure Diagram

The puckered conformation of the cyclobutane ring is a key structural feature, adopted to alleviate torsional strain.[1] The presence of a ketone and an ester group, both containing sp² hybridized carbons, influences the ring's geometry.

Caption: 2D representation of this compound.

Physical and Chemical Properties

Direct experimental values for the physical properties of this compound are scarce. The table below includes data for closely related compounds to provide a basis for estimation and comparison.

| Property | This compound (Predicted/Estimated) | Ethyl 3-oxocyclobutane-1-carboxylate (Analog) | 1-Methyl-3-oxocyclobutane-1-carboxylic acid (Analog) |

| Appearance | Colorless to pale yellow liquid (Expected) | Colorless to pale yellow liquid[2] | Off-white solid |

| Boiling Point | >168 °C | 167-168 °C[2] | Not Applicable |

| Density | ~1.1 g/cm³ | ~1.096 g/cm³[2] | Not Available |

| Refractive Index | ~1.45 | Not Available | Not Available |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMF, ethyl acetate). Limited solubility in water. | Soluble in polar organic solvents like ethanol and DMF.[2] | Moderately soluble in water.[3] |

Analysis and Causality

-

Boiling Point: The addition of a methyl group to the cyclobutane ring increases the molecular weight and van der Waals forces compared to the unmethylated analog, ethyl 3-oxocyclobutane-1-carboxylate. Therefore, the boiling point of the title compound is expected to be slightly higher than the 167-168 °C reported for its analog.

-

Solubility: The presence of the ethyl ester and ketone functionalities introduces polarity and potential for hydrogen bonding with protic solvents. However, the overall hydrocarbon character (eight carbon atoms) suggests that solubility in water will be limited, while miscibility with common organic solvents will be high. This is consistent with the observed solubility of related esters.[2][4]

-

Density: The density is expected to be slightly above 1 g/cm³, typical for a compact, oxygenated organic molecule of this molecular weight. The value is likely to be very close to its unmethylated counterpart.[2]

Spectroscopic Characterization Profile

¹H NMR Spectroscopy (Expected Signals)

-

Ethyl Ester Group: A quartet signal at approximately 4.1-4.2 ppm (O-CH₂ -CH₃) and a triplet at around 1.2-1.3 ppm (O-CH₂-CH₃ ).

-

Ring Methylene Protons: The four protons on the cyclobutane ring (at C2 and C4) are diastereotopic and will likely appear as complex multiplets in the region of 2.5-3.5 ppm.

-

Methyl Group: A singlet at approximately 1.5 ppm, corresponding to the methyl group at the C1 position.

¹³C NMR Spectroscopy (Expected Signals)

-

Carbonyl Carbons: Two signals in the downfield region: one around 205-210 ppm for the ketone (C=O) and another around 170-175 ppm for the ester (COO).

-

Quaternary Carbon: The C1 carbon attached to the methyl and ester groups is expected around 50-60 ppm.

-

Ethyl Ester Carbons: A signal for the O-C H₂ group around 60-62 ppm and the C H₃ group at ~14 ppm.

-

Ring Methylene Carbons: Signals for the C2 and C4 carbons of the cyclobutane ring are expected in the range of 40-50 ppm.

-

Methyl Carbon: The C1-C H₃ carbon should appear around 20-25 ppm.

Infrared (IR) Spectroscopy (Expected Absorption Bands)

-

C=O Stretching: Two strong absorption bands are expected in the carbonyl region. The ketone carbonyl will likely appear at a higher frequency (~1780 cm⁻¹) due to the ring strain of the cyclobutane, while the ester carbonyl should appear around 1735-1740 cm⁻¹.

-

C-O Stretching: A strong band for the ester C-O bond is expected in the 1100-1300 cm⁻¹ region.

-

C-H Stretching: Bands corresponding to sp³ C-H stretching will be observed just below 3000 cm⁻¹.

Experimental Protocols

Synthesis Workflow: Esterification of 1-Methyl-3-oxocyclobutane-1-carboxylic acid

The most direct route to synthesize the title compound is through the esterification of its corresponding carboxylic acid. This is a standard procedure in organic chemistry, typically catalyzed by a strong acid.

Sources

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate: A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, a versatile building block in modern medicinal chemistry. The document delineates its physicochemical properties, explores plausible synthetic routes with mechanistic insights, and provides predicted characterization data. Furthermore, it delves into the strategic applications of this compound in the development of complex pharmaceutical agents, particularly kinase inhibitors, supported by detailed experimental protocols and workflow visualizations. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique structural attributes of this cyclobutane derivative.

Introduction: The Strategic Value of the Cyclobutane Motif

The cyclobutane moiety, a four-membered carbocycle, has emerged as a privileged scaffold in contemporary drug discovery. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. This compound (CAS No. 105632-19-7) is a key exemplar of this class, incorporating a reactive β-keto ester system within the strained cyclobutane framework. This combination of functionalities makes it a highly valuable intermediate for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[1] This guide will provide an in-depth exploration of its synthesis, characterization, and strategic application.

Physicochemical and Structural Attributes

This compound is a tangible synthetic building block, though detailed physicochemical data in public literature is sparse. Based on its structure and related compounds, the following properties can be inferred:

| Property | Predicted Value/Information |

| IUPAC Name | This compound |

| CAS Number | 105632-19-7 |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) and slightly soluble in water.[2] |

| Boiling Point | Estimated to be in the range of 170-190 °C at atmospheric pressure. |

The molecule's structure, featuring a quaternary carbon at the 1-position, imparts significant steric hindrance, influencing its reactivity. The presence of both a ketone and an ester group provides multiple sites for chemical modification.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves the initial preparation of ethyl 3-oxocyclobutane-1-carboxylate followed by α-methylation.

Step 1: Synthesis of Ethyl 3-oxocyclobutane-1-carboxylate via Swern Oxidation

This step is based on a known procedure for the unmethylated analogue.[3]

-

Reaction: Oxidation of ethyl 3-hydroxycyclobutanecarboxylate to ethyl 3-oxocyclobutane-1-carboxylate.

-

Reagents: Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (TEA), and ethyl 3-hydroxycyclobutanecarboxylate in dichloromethane (DCM).

-

Causality of Experimental Choices: The Swern oxidation is a mild and efficient method for oxidizing alcohols to ketones or aldehydes without the use of heavy metals. It proceeds at low temperatures (-78 °C), which helps to minimize side reactions.

Step 2: α-Methylation of Ethyl 3-oxocyclobutane-1-carboxylate

This step introduces the methyl group at the C1 position.

-

Reaction: Deprotonation of the α-carbon followed by nucleophilic attack on an electrophilic methyl source.

-

Reagents: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH), followed by methyl iodide (CH₃I).

-

Causality of Experimental Choices: A strong base is required to deprotonate the α-carbon of the β-keto ester. LDA is often preferred due to its steric bulk, which minimizes competitive nucleophilic attack at the ester carbonyl. The reaction is typically performed at low temperatures to control reactivity and prevent multiple alkylations.

Visualizing the Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-oxocyclobutane-1-carboxylate [3]

-

To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (2.0 equivalents) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of ethyl 3-hydroxycyclobutanecarboxylate (1.0 equivalent) in DCM dropwise to the reaction mixture.

-

Continue stirring at -78 °C for another 30 minutes.

-

Add triethylamine (4.0 equivalents) to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

-

To a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equivalents) dropwise.

-

Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Add a solution of ethyl 3-oxocyclobutane-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.

-

Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add methyl iodide (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Data |

| ¹H NMR | * ~4.2 ppm (q, 2H): -OCH₂CH₃ * ~3.3-3.5 ppm (m, 4H): CH₂ protons of the cyclobutane ring * ~1.4 ppm (s, 3H): -CH₃ at C1 * ~1.3 ppm (t, 3H): -OCH₂CH₃ |

| ¹³C NMR | * ~205 ppm: Ketone carbonyl (C=O) * ~175 ppm: Ester carbonyl (C=O) * ~61 ppm: -OCH₂CH₃ * ~50 ppm: Quaternary carbon (C1) * ~45 ppm: CH₂ carbons of the cyclobutane ring * ~25 ppm: -CH₃ at C1 * ~14 ppm: -OCH₂CH₃ |

| IR (Infrared) | * ~1780 cm⁻¹: C=O stretch (ketone in a four-membered ring) * ~1740 cm⁻¹: C=O stretch (ester) * ~2900-3000 cm⁻¹: C-H stretch (alkane) |

| MS (Mass Spec) | * [M]⁺: 156.0786 (for C₈H₁₂O₃) |

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The structural motif of 1-methyl-3-oxocyclobutane is a valuable component in the design of kinase inhibitors.[1] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The rigid cyclobutane scaffold can serve as a non-aromatic bioisostere for other ring systems, helping to optimize drug-like properties such as solubility and metabolic stability.

The carboxylic acid derivative, 1-methyl-3-oxocyclobutane-1-carboxylic acid, is a documented intermediate in the synthesis of various inhibitors, including those targeting ACK1, MDM2, JAK, CETP, and PDE10.[1] The ethyl ester, being a direct precursor, shares this strategic importance.

Case Study: Synthesis of a Kinase Inhibitor Precursor

The following workflow illustrates how this compound can be utilized to synthesize a key amide intermediate, a common step in the elaboration of kinase inhibitors.

Caption: Workflow for the synthesis of a kinase inhibitor precursor from this compound.

Protocol 3: Synthesis of N-Aryl-1-methyl-3-oxocyclobutane-1-carboxamide

-

Ester Hydrolysis: To a solution of this compound (1.0 equivalent) in a mixture of THF and water (3:1), add lithium hydroxide (LiOH, 1.5 equivalents). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-methyl-3-oxocyclobutane-1-carboxylic acid.

-

Amide Coupling: To a solution of 1-methyl-3-oxocyclobutane-1-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) or EDCI (1.2 equivalents) and a base like diisopropylethylamine (DIPEA, 2.0 equivalents). Stir for 10 minutes, then add the desired aryl amine (1.0 equivalent). Continue stirring at room temperature until the reaction is complete. Work up the reaction by washing with water and brine, then dry the organic layer and concentrate. Purify the product by column chromatography.

Conclusion

This compound represents a strategically important and versatile building block for the synthesis of complex, biologically active molecules. Its unique structural features, combining a strained cyclobutane ring with a reactive β-keto ester moiety, provide a valuable platform for the introduction of molecular complexity and the fine-tuning of pharmacokinetic properties. While detailed experimental data for this specific compound remains somewhat limited in public-domain literature, this guide has provided a robust framework based on established chemical principles and data from closely related analogues. The proposed synthetic routes and characterization data serve as a solid foundation for researchers and drug development professionals to incorporate this valuable intermediate into their synthetic strategies, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.

References

-

Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

- Google Patents. (2009). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.

-

ChemBK. (2024, April 9). ethyl 3-oxocyclobutane-1-carboxylate. [Link]

-

Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

-

PubChem. Ethyl 1-methyl-2-oxocyclopentane-1-carboxylate. [Link]

-

MDPI. (2021). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]

-

PubChem. Ethyl 3-oxocyclobutanecarboxylate. [Link]

-

PubChem. Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate. [Link]

-

PrepChem.com. Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]

- Google Patents. (2013). Preparation method of 3-oxocyclobutanecarboxylic acid.

-

PubChem. 1-Methyl-3-oxocyclobutane-1-carboxylic acid. [Link]

-

PubChem. Methyl 3-oxocyclobutane-1-carboxylate. [Link]

-

PubMed. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

PubMed Central. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

-

PubMed Central. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. [Link]

-

PubMed Central. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

Sources

- 1. Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE | 87121-89-9 [chemicalbook.com]

- 4. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Cyclobutane Derivatives in Synthesis

Abstract

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique three-dimensional structure and conformational rigidity offer distinct advantages in drug design, influencing potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for accessing cyclobutane derivatives. We will explore the foundational [2+2] cycloaddition reactions, delve into the strategic applications of ring expansion and contraction methods, and culminate with an examination of their impact on the synthesis of complex molecules and approved pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of cyclobutane chemistry.

Introduction: From Chemical Oddity to Strategic Design Element

The journey of the cyclobutane ring, the second most strained saturated monocarbocycle, began with its first synthesis in 1907.[1] For decades, the inherent 26.3 kcal/mol of strain energy relegated it to a niche area of chemical research.[1] However, this very strain, which dictates its unique puckered conformation, longer C-C bonds, and increased π-character, is now recognized as a powerful tool in molecular design.[1][2] The strategic incorporation of a cyclobutane moiety can confer metabolic stability, restrict conformations to favor binding with biological targets, and serve as a versatile scaffold for constructing complex polycyclic systems.[1][3] This guide will trace the historical arc of cyclobutane synthesis, from early classical methods to the sophisticated stereocontrolled strategies that have enabled its widespread use in contemporary drug discovery and natural product synthesis.[4][5]

Foundational Synthetic Strategies: The Advent of Cycloaddition

The most direct and widely employed method for constructing the cyclobutane core is the [2+2] cycloaddition reaction, a process where two unsaturated molecules combine to form a four-membered ring. This powerful transformation can be initiated by heat, light, or transition metal catalysis, each offering distinct advantages in terms of scope and stereocontrol.

Photochemical [2+2] Cycloaddition: Harnessing Light to Forge Rings

Historically, photochemical [2+2] cycloadditions represent one of the earliest and most versatile methods for synthesizing cyclobutane derivatives.[6] The first documented example dates back to 1877 with the photodimerization of thymoquinone.[6] This reaction class proceeds through the excitation of an alkene to its singlet or triplet state, which then reacts with a ground-state alkene.

A pivotal advancement in this area was the application of enone-alkene cycloadditions, which often proceed with high regio- and stereoselectivity.[7][8] The stereochemical outcome of these reactions can often be predicted by considering the stability of the intermediate diradical species.

Key Mechanistic Considerations:

-

Direct Irradiation vs. Sensitization: Direct irradiation excites the alkene directly, while sensitization involves the transfer of energy from an excited sensitizer molecule. The choice of method can influence the stereochemical outcome.

-

Regioselectivity: The regioselectivity (head-to-head vs. head-to-tail) is influenced by the electronic nature of the substituents on the reacting alkenes.[8]

-

Stereoselectivity: The stereochemistry of the starting alkenes is often retained in the cyclobutane product, particularly in concerted reactions.

Thermal [2+2] Cycloaddition: The Power of Ketenes

While thermal [2+2] cycloadditions of simple alkenes are often symmetry-forbidden and require harsh conditions, the use of ketenes provides a highly efficient and stereospecific route to cyclobutanones.[8][9] The concerted [π2s + π2a] cycloaddition mechanism allows these reactions to proceed under mild conditions with retention of the alkene's stereochemistry.[9]

Experimental Protocol: Dichloroketene Cycloaddition with an Alkene [10]

-

Reactant Preparation: A solution of the alkene and a zinc-copper couple in an anhydrous ethereal solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

In Situ Ketene Generation: A solution of trichloroacetyl chloride in the same anhydrous solvent is added dropwise to the stirred alkene solution at a controlled temperature (often reflux). The zinc-copper couple facilitates the dehalogenation of trichloroacetyl chloride to generate dichloroketene in situ.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting alkene.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the excess zinc-copper couple and zinc salts. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude cyclobutanone is then purified by column chromatography on silica gel or by distillation.

Transition Metal-Catalyzed [2+2] Cycloadditions